Cas no 73239-04-0 (1-(2,5-dichloro-4-hydroxyphenyl)ethan-1-one)

1-(2,5-Dichloro-4-hydroxyphenyl)ethan-1-one is a chlorinated aromatic ketone with a hydroxyl substituent, exhibiting distinct chemical reactivity due to its functional groups. The presence of electron-withdrawing chlorine atoms and the hydroxyl group at the para position enhances its utility as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its structural features allow for selective modifications, making it valuable in cross-coupling reactions and electrophilic substitutions. The compound’s stability under controlled conditions ensures consistent performance in synthetic applications. High purity grades are available to meet stringent industrial and research requirements, supporting precise and reproducible results in complex chemical processes.
1-(2,5-dichloro-4-hydroxyphenyl)ethan-1-one structure
73239-04-0 structure
Product name:1-(2,5-dichloro-4-hydroxyphenyl)ethan-1-one
CAS No:73239-04-0
MF:C8H6Cl2O2
MW:205.03804063797
CID:6094175
PubChem ID:12745701

1-(2,5-dichloro-4-hydroxyphenyl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(2,5-dichloro-4-hydroxyphenyl)ethan-1-one
    • 1-(2,5-Dichloro-4-hydroxyphenyl)ethanone
    • Ethanone, 1-(2,5-dichloro-4-hydroxyphenyl)-
    • AKOS005215761
    • 73239-04-0
    • EN300-1241979
    • Inchi: 1S/C8H6Cl2O2/c1-4(11)5-2-7(10)8(12)3-6(5)9/h2-3,12H,1H3
    • InChI Key: AVWWDJJLDZCSDE-UHFFFAOYSA-N
    • SMILES: C(=O)(C1=CC(Cl)=C(O)C=C1Cl)C

Computed Properties

  • Exact Mass: 203.9744848g/mol
  • Monoisotopic Mass: 203.9744848g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • Density: 1.430±0.06 g/cm3(Predicted)
  • Melting Point: 151–152°C
  • Boiling Point: 309.2±42.0 °C(Predicted)
  • pka: 5.75±0.23(Predicted)

1-(2,5-dichloro-4-hydroxyphenyl)ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1241979-2.5g
1-(2,5-dichloro-4-hydroxyphenyl)ethan-1-one
73239-04-0
2.5g
$1428.0 2023-06-08
Enamine
EN300-1241979-100mg
1-(2,5-dichloro-4-hydroxyphenyl)ethan-1-one
73239-04-0
100mg
$364.0 2023-10-02
Enamine
EN300-1241979-1000mg
1-(2,5-dichloro-4-hydroxyphenyl)ethan-1-one
73239-04-0
1000mg
$414.0 2023-10-02
Enamine
EN300-1241979-5000mg
1-(2,5-dichloro-4-hydroxyphenyl)ethan-1-one
73239-04-0
5000mg
$1199.0 2023-10-02
Enamine
EN300-1241979-10000mg
1-(2,5-dichloro-4-hydroxyphenyl)ethan-1-one
73239-04-0
10000mg
$1778.0 2023-10-02
Enamine
EN300-1241979-10.0g
1-(2,5-dichloro-4-hydroxyphenyl)ethan-1-one
73239-04-0
10g
$3131.0 2023-06-08
Enamine
EN300-1241979-5.0g
1-(2,5-dichloro-4-hydroxyphenyl)ethan-1-one
73239-04-0
5g
$2110.0 2023-06-08
Enamine
EN300-1241979-500mg
1-(2,5-dichloro-4-hydroxyphenyl)ethan-1-one
73239-04-0
500mg
$397.0 2023-10-02
Enamine
EN300-1241979-0.05g
1-(2,5-dichloro-4-hydroxyphenyl)ethan-1-one
73239-04-0
0.05g
$612.0 2023-06-08
Enamine
EN300-1241979-250mg
1-(2,5-dichloro-4-hydroxyphenyl)ethan-1-one
73239-04-0
250mg
$381.0 2023-10-02

1-(2,5-dichloro-4-hydroxyphenyl)ethan-1-one Related Literature

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